tert-butyl N-{3-[2-(2-aminoethoxy)ethoxy]propyl}carbamate hydrochloride
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Overview
Description
tert-butyl N-{3-[2-(2-aminoethoxy)ethoxy]propyl}carbamate hydrochloride: is a chemical compound with a complex structure that includes tert-butyl, aminoethoxy, and carbamate groups. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{3-[2-(2-aminoethoxy)ethoxy]propyl}carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with a suitable aminoethoxy compound under controlled conditions. The reaction is usually carried out in the presence of a base and a solvent, such as ethanol or methanol, at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, often involving multiple purification steps such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, leading to the replacement of specific functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-{3-[2-(2-aminoethoxy)ethoxy]propyl}carbamate hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, preventing unwanted reactions during multi-step syntheses .
Biology: In biological research, this compound is used to modify biomolecules, such as proteins and nucleic acids, to study their functions and interactions. It can also be used in the development of drug delivery systems .
Medicine: It can be used to create prodrugs, which are inactive compounds that can be metabolized into active drugs within the body .
Industry: In the industrial sector, this compound is used in the production of polymers and other materials with enhanced mechanical and thermal properties .
Mechanism of Action
The mechanism of action of tert-butyl N-{3-[2-(2-aminoethoxy)ethoxy]propyl}carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or gene expression .
Comparison with Similar Compounds
- tert-butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate
- tert-butyl N-{3-(2-aminoethoxy)propyl}carbamate
- N-Boc-ethanolamine
Uniqueness: tert-butyl N-{3-[2-(2-aminoethoxy)ethoxy]propyl}carbamate hydrochloride is unique due to its specific structure, which includes multiple ethoxy groups and a carbamate moiety. This structure provides distinct chemical properties, such as solubility and reactivity, making it suitable for various applications in synthesis and research .
Properties
Molecular Formula |
C12H27ClN2O4 |
---|---|
Molecular Weight |
298.81 g/mol |
IUPAC Name |
tert-butyl N-[3-[2-(2-aminoethoxy)ethoxy]propyl]carbamate;hydrochloride |
InChI |
InChI=1S/C12H26N2O4.ClH/c1-12(2,3)18-11(15)14-6-4-7-16-9-10-17-8-5-13;/h4-10,13H2,1-3H3,(H,14,15);1H |
InChI Key |
BLPCYJXLYZNTQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOCCOCCN.Cl |
Origin of Product |
United States |
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